molecular formula C18H17N5OS B14937443 N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14937443
M. Wt: 351.4 g/mol
InChI Key: NVFFWTVLAFMDFA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a benzothiazole moiety. Its molecular structure includes a methyl group at position 6 of the pyridine ring and an isopropyl (propan-2-yl) substituent at position 1 of the pyrazole ring.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5OS/c1-10(2)23-16-13(9-19-23)12(8-11(3)20-16)17(24)22-18-21-14-6-4-5-7-15(14)25-18/h4-10H,1-3H3,(H,21,22,24)

InChI Key

NVFFWTVLAFMDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo[3,4-b]pyridine-carboxamide derivatives. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and hypothesized bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound : N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 6-methyl (pyridine)
- 1-isopropyl (pyrazole)
- Benzothiazole carboxamide
~382 (estimated) - High aromaticity due to benzothiazole
- Potential kinase inhibition
Analog 1 : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) Pyrazolo[3,4-b]pyridine - 3,6-dimethyl (pyridine)
- 1-phenyl (pyrazole)
- Ethyl-methyl pyrazole carboxamide
374.4 - Lower molecular weight
- Increased hydrophobicity from phenyl group
Hypothetical Analog 2 : N-(2-pyridinyl)-6-fluoro-1-(cyclopropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 6-fluoro (pyridine)
- 1-cyclopropyl (pyrazole)
- Pyridine carboxamide
~360 (estimated) - Enhanced metabolic stability
- Fluorine may improve binding affinity

Key Observations :

Substituent Effects: The benzothiazole group in the target compound likely enhances π-π stacking interactions in biological targets compared to the phenyl group in Analog 1 . This could improve binding to kinases or DNA.

Bioactivity Hypotheses :

  • Benzothiazole-containing analogs are frequently associated with antitumor activity (e.g., inhibition of topoisomerase II) compared to phenyl-substituted derivatives, which are more commonly explored as anti-inflammatory agents .
  • Fluorinated analogs (e.g., Hypothetical Analog 2) often exhibit improved pharmacokinetic profiles, such as longer half-lives, due to resistance to oxidative metabolism.

Synthetic Accessibility: The target compound’s benzothiazole moiety may require multi-step synthesis (e.g., cyclocondensation of 2-aminothiophenol derivatives), whereas Analog 1’s phenyl group simplifies preparation via Suzuki coupling .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. A typical approach includes:

  • Step 1: Formation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of substituted hydrazines with β-ketoesters or nitriles under acidic conditions .
  • Step 2: Functionalization at the 4-position with a carboxamide group using coupling agents (e.g., EDC/HOBt) and benzothiazole-2-amine derivatives.
  • Step 3: Introduction of the isopropyl group via alkylation or nucleophilic substitution, ensuring regioselectivity using protecting groups where necessary.
    Key Considerations:
  • Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and characterization by 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .
  • Monitor reaction progress via TLC to avoid over-alkylation or side-product formation.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Focus on aromatic proton signals in the pyrazolo[3,4-b]pyridine core (δ 7.5–8.5 ppm) and benzothiazole protons (δ 7.2–7.8 ppm). Confirm isopropyl substituents via methyl doublets (δ 1.2–1.5 ppm) .
  • Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine (if present) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Kinase Inhibition Assays: Screen against kinase panels (e.g., JAK/STAT, MAPK) using fluorescence-based ADP-Glo™ assays, given the pyrazolo[3,4-b]pyridine scaffold’s affinity for ATP-binding pockets .
  • Cellular Uptake Studies: Use HPLC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or HepG2) under varying pH conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy intermediates and transition states for key cyclization steps .
  • Solvent Optimization: Use COSMO-RS models to predict solvent effects on reaction yields (e.g., DMF vs. THF for carboxamide coupling) .
  • Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal temperatures and catalysts for alkylation steps .

Q. How should researchers address contradictory data in SAR studies?

Methodological Answer:

  • Data Normalization: Account for batch-to-batch variability by normalizing IC50_{50} values against internal controls (e.g., staurosporine for kinase assays) .
  • Meta-Analysis: Compare results across multiple assays (e.g., enzymatic vs. cellular) to distinguish true SAR trends from assay-specific artifacts .
  • Structural Dynamics: Perform molecular dynamics simulations to assess ligand-protein binding stability, especially if benzothiazole substituents induce conformational changes .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Process Intensification: Use continuous flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat/mass transfer and reduce side reactions .
  • Catalyst Screening: Test palladium/copper systems for Ullmann-type couplings to minimize metal contamination and improve atom economy .
  • Byproduct Recycling: Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials from waste streams .

Q. How can researchers validate the compound’s metabolic stability?

Methodological Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Monitor for hydroxylation or demethylation metabolites .
  • CYP Inhibition Studies: Use fluorogenic probes (e.g., CYP3A4/5) to assess interactions with cytochrome P450 enzymes, critical for predicting drug-drug interactions .

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